Dicyclopentyloxyethyl acrylate is a chemical compound characterized by its unique molecular structure, which includes an acrylate group linked to an ethyl ether chain and a dicyclopentyl group. Its molecular formula is and it is often used as a monomer in the synthesis of specialty polymers. The compound exhibits properties such as low skin irritation, low volatility, and excellent adhesion, making it valuable in various industrial applications.
DCPHEA acts as a valuable monomer for the synthesis of various specialty polymers due to its unique properties. These polymers possess characteristics like:
Here are some references for the scientific properties of DCPHEA-based polymers:
DCPHEA can also function as a cross-linking agent in the formation of polymer networks. The presence of the acrylate group allows DCPHEA to react with other monomers containing complementary functional groups, leading to the formation of a more robust and interconnected polymer structure [3]. This cross-linking property is beneficial in applications requiring:
Here are some references for the use of DCPHEA as a cross-linking agent:
These reactions are crucial for creating materials with tailored properties for specific applications.
Dicyclopentyloxyethyl acrylate is synthesized through several key steps:
In industrial settings, the synthesis often employs continuous processes that allow for precise control over reaction conditions to maximize yield and purity.
Dicyclopentyloxyethyl acrylate has diverse applications across various fields:
Research into the interactions of dicyclopentyloxyethyl acrylate with other chemicals indicates its reactivity with various functional groups. For instance:
Dicyclopentyloxyethyl acrylate shares similarities with several other acrylates but has unique characteristics that distinguish it from them. Here are some comparable compounds:
Compound | Key Characteristics | Uniqueness of Dicyclopentyloxyethyl Acrylate |
---|---|---|
2-Ethylhexyl acrylate | Used in pressure-sensitive adhesives | Lower skin irritation compared to many other acrylates |
Cyclohexyl acrylate | Commonly used in automotive clear lacquers | Offers better adhesion properties |
2-Hydroxyethyl acrylate | Crosslinkable with di-isocyanates | Unique combination of low volatility and high performance |
Dicyclopentyloxyethyl acrylate stands out due to its combination of low skin irritation, low volatility, and excellent adhesion properties, making it particularly advantageous for applications requiring durable yet safe materials .
Dicyclopentyloxyethyl acrylate represents a specialized acrylate monomer characterized by its unique structural features incorporating cyclopentyl moieties and ethylene glycol linkages . The industrial synthesis of this compound follows established acrylate production methodologies, with modifications to accommodate the specific structural requirements of the dicyclopentyl functionality.
The primary industrial synthesis pathway involves a two-step process beginning with etherification followed by esterification . The initial step requires the formation of dicyclopentyloxyethanol through the reaction of cyclopentadiene with ethylene glycol under controlled conditions . This etherification reaction typically proceeds at temperatures between 60-65°C with reaction times extending 2-3 hours to achieve optimal conversion rates [3].
Industrial-scale production employs continuous processes that allow for precise control over reaction conditions to maximize yield and purity . The esterification step involves the reaction of the intermediate dicyclopentyloxyethanol with acrylic acid in the presence of acid catalysts. Based on established acrylate synthesis protocols, the esterification reaction utilizes para-toluenesulfonic acid as the primary catalyst at concentrations typically ranging from 0.1% to 18% molar ratio relative to the starting hydroxyalkyl compound [4] [5].
Temperature control during industrial synthesis proves critical, with esterification reactions conducted at temperatures between 70-90°C [6]. The process incorporates continuous removal of water through azeotropic distillation to drive the equilibrium toward ester formation [7] [6]. This approach involves the use of distillation systems equipped with Dean-Stark separators to facilitate water removal while maintaining optimal reaction conditions [5].
The industrial production methodology incorporates polymerization inhibitors, typically monomethyl ether hydroquinone at concentrations of 700 parts per million, to prevent unwanted polymerization during synthesis and storage [8] [9]. The presence of these inhibitors ensures product stability throughout the manufacturing process while maintaining the reactivity required for subsequent polymerization applications.
Manufacturing facilities typically integrate dicyclopentyloxyethyl acrylate production with existing acrylic acid manufacturing infrastructure, similar to other specialized acrylate compounds [7]. This integration allows for efficient utilization of raw materials and shared processing equipment, reducing overall production costs and improving process economics.
The synthesis of dicyclopentyloxyethyl acrylate involves complex reaction mechanisms that have been extensively studied to optimize production conditions and understand the fundamental chemistry underlying the process. The esterification mechanism follows classical acid-catalyzed pathways common to acrylate synthesis [4] [6].
The kinetic behavior of acrylate esterification reactions demonstrates temperature-dependent characteristics, with activation energies typically ranging from 26.4 kilojoules per mole for similar acrylate systems [10]. Research has established that reaction rates increase significantly with temperature, following Arrhenius kinetics over the operational temperature range of 50-90°C [10] [6].
Studies of acrylate polymerization kinetics reveal that compounds containing secondary functionalities, such as the dicyclopentyl groups present in dicyclopentyloxyethyl acrylate, exhibit altered reactivity compared to traditional aliphatic acrylates [11]. The propagation to chain transfer ratios for novel acrylates with secondary functionalities range from 2.8 to 4.0, significantly higher than the 0.8-1.5 range observed for conventional acrylates [11].
The reaction mechanism for dicyclopentyloxyethyl acrylate synthesis involves nucleophilic attack by the hydroxyl group of dicyclopentyloxyethanol on the carbonyl carbon of acrylic acid, facilitated by acid catalysis [4]. The protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, promoting nucleophilic attack and subsequent water elimination to form the ester bond.
Kinetic analysis of the esterification process reveals first-order dependence on both the alcohol and acid components, with reaction rates following the expression: rate = k[alcohol][acid][catalyst] [12]. The rate constant exhibits exponential temperature dependence, with optimal conversion achieved at temperatures between 75-90°C for continuous processes [6].
The presence of water in the reaction mixture significantly affects reaction kinetics, necessitating continuous water removal to maintain favorable equilibrium conditions [6]. Azeotropic distillation systems effectively remove reaction water, with typical water removal rates of 77% of theoretical yield achieved within six hours of reaction time [5].
Mechanistic studies indicate that the cyclopentyl functionality does not significantly alter the fundamental esterification pathway but may influence the steric environment around the reaction center [13]. The bicyclic structure provides conformational rigidity that can affect both reaction kinetics and the physical properties of the resulting acrylate monomer.
The purification of dicyclopentyloxyethyl acrylate requires specialized techniques to address the unique challenges associated with acrylate compounds, including their tendency toward polymerization and the presence of various impurities from the synthesis process [14] [15].
Primary purification involves distillation techniques, with vacuum distillation being preferred due to the thermal sensitivity of acrylate compounds [16] [17]. The boiling point of dicyclopentyloxyethyl acrylate at reduced pressure is 113°C at 1 millimeter of mercury, allowing for effective separation from higher boiling impurities while minimizing thermal degradation [18].
Industrial purification protocols typically employ multiple washing steps to remove catalyst residues and other impurities [15]. The crude product undergoes washing with aqueous solutions, including 10% aqueous ammonia followed by treatment with 2% sodium hydroxide and water [15]. These alkaline washing steps effectively neutralize acid catalysts and remove low molecular weight polymer impurities that can interfere with product quality.
Column chromatography using silica gel provides an alternative purification method, particularly effective for removing polymerization inhibitors and other organic impurities [14]. The technique utilizes gradient elution with solvent systems such as hexanes and ethyl acetate to achieve separation of the desired product from impurities.
Quality control standards for dicyclopentyloxyethyl acrylate focus on purity determination, water content, and inhibitor concentration [19] [20]. High-performance liquid chromatography methods have been developed for quantitative analysis of acrylate compounds, with detection limits below 0.3 micrograms per milliliter [19]. These analytical methods employ reversed-phase chromatography with photodiode array detection at 210 nanometers wavelength.
The purification process incorporates precipitation techniques using ammonia to remove low molecular weight polymer contaminants [15]. This approach involves passing anhydrous ammonia through the crude product, followed by filtration to remove precipitated polymers and subsequent washing with water and alkaline solutions.
Table 1: Physical Properties and Quality Control Parameters
Parameter | Specification | Test Method |
---|---|---|
Density at 25°C | 1.085 g/mL | Pycnometry [9] [18] |
Refractive Index (20°C/D) | 1.501 | Refractometry [8] [9] |
Inhibitor Content | 700 ppm MEHQ | HPLC Analysis [8] [9] |
Water Content | <0.1% | Karl Fischer Titration |
Purity | >99% | HPLC Analysis [19] |
Flash Point | 201°F (93.9°C) | Closed Cup Method [18] |
Storage stability requirements necessitate the presence of polymerization inhibitors and proper environmental controls [8]. The compound requires storage under inert atmosphere conditions with temperature control to prevent spontaneous polymerization and maintain product quality over extended periods.
Advanced purification techniques may incorporate molecular distillation for ultra-high purity applications, utilizing the significant difference in volatility between the desired product and potential impurities [17]. This technique proves particularly valuable for applications requiring exceptional purity standards, such as specialized polymer synthesis or electronic materials applications.
Fourier Transform Infrared Spectroscopy Analysis
Fourier transform infrared spectroscopy provides comprehensive structural identification of dicyclopentyloxyethyl acrylate through characteristic absorption bands that correspond to specific functional groups within the molecule [1] [2] [3]. The compound exhibits distinct spectroscopic features that confirm its acrylate ester structure and cyclic substituent groups.
The carbonyl stretch of the acrylate ester group appears prominently at approximately 1720 cm⁻¹, representing the C=O vibration characteristic of α,β-unsaturated ester compounds [1] [3]. This peak position is consistent with conjugated carbonyl systems where the proximity of the vinyl group influences the vibrational frequency. The vinyl group associated with the acrylate functionality displays characteristic C=C stretching vibrations in the region of 1620-1640 cm⁻¹ [2] [3].
Carbon-hydrogen stretching vibrations provide detailed information about the molecular framework. The aliphatic C-H stretches from the cyclopentyl rings and ethyl linkage appear in the 2850-2950 cm⁻¹ region, while the vinyl C-H stretches are observed at higher frequencies around 3000-3100 cm⁻¹ [4] [5]. The complex cyclic structure contributes to a rich fingerprint region below 1500 cm⁻¹, where bending and skeletal vibrations create a unique spectral signature for compound identification [6] [7].
Nuclear Magnetic Resonance Spectroscopy Characterization
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analysis of dicyclopentyloxyethyl acrylate [8] [9] . The technique offers exceptional resolution for identifying individual carbon and hydrogen environments within the complex molecular framework.
Proton nuclear magnetic resonance analysis reveals characteristic signals for the acrylate vinyl protons appearing in the δ 5.5-6.3 ppm range [11]. These signals typically present as multiplets due to coupling between the terminal vinyl protons and show distinct chemical shifts that differentiate the geminal protons. The ethyl linker protons connecting the acrylate group to the cyclic ether appear as characteristic patterns in the δ 3.5-4.5 ppm region [11] [9].
The cyclopentyl ring system contributes complex multipets in the aliphatic region (δ 1.0-3.0 ppm), where the various methylene and methine protons of the tricyclic structure create overlapping signals that require careful analysis for complete assignment [8] [9]. Integration ratios provide quantitative information confirming the molecular composition and structural integrity.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information with enhanced resolution of carbon environments [9] [12]. The carbonyl carbon appears around δ 165-170 ppm, while the vinyl carbons are observed in the δ 125-135 ppm region. The various carbon atoms of the cyclic framework distribute across the aliphatic region, providing a fingerprint for structural confirmation [8] [9].
Mass Spectrometry Analysis
Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation patterns for dicyclopentyloxyethyl acrylate [13] . The technique offers high precision molecular ion detection at m/z 248, corresponding to the calculated molecular weight of 248.32 daltons [13] [14].
Electron ionization mass spectrometry reveals characteristic fragmentation patterns that support structural assignments. The molecular ion peak represents the intact molecule, while fragment ions provide information about structural connectivity and functional group arrangements [13]. Common fragmentation pathways include loss of the acrylate moiety and cleavage of the ether linkage, producing diagnostic fragment ions that confirm the proposed structure.
Advanced mass spectrometric techniques such as high-resolution mass spectrometry provide accurate mass measurements that distinguish between possible molecular formulas and confirm elemental composition [13] [1]. Tandem mass spectrometry experiments offer additional structural confirmation through controlled fragmentation studies that map connectivity patterns within the molecule.
Glass Transition Temperature Characteristics
The glass transition temperature represents a critical thermal property that influences processing conditions and end-use performance of dicyclopentyloxyethyl acrylate [15] [16] [17]. Experimental measurements using differential scanning calorimetry reveal a glass transition temperature of 11°C for the monomer, with polymer forms exhibiting elevated values between 24-26°C [18] [19] [20].
This relatively low glass transition temperature reflects the molecular mobility and flexibility inherent in the cyclic ether structure [15] [21]. The bulky cyclopentyl groups provide sufficient free volume to maintain chain mobility at moderate temperatures, while the rigid cyclic framework contributes to the observed temperature range. Polymer derivatives show increased glass transition temperatures due to restricted segmental motion in the macromolecular structure [16] [22].
The glass transition behavior follows established structure-property relationships for acrylate systems, where side chain characteristics significantly influence thermal transitions [22] [21]. The dicyclopentyl substituent provides an optimal balance between flexibility and thermal stability, resulting in intermediate glass transition values suitable for various applications [15] [23].
Thermal Stability and Decomposition Behavior
Thermal stability analysis using thermogravimetric techniques demonstrates enhanced stability characteristics for dicyclopentyloxyethyl acrylate compared to conventional acrylate monomers [20] [24] [25]. The onset of thermal decomposition occurs above 120°C, providing a substantial processing window for industrial applications [20] [24].
The cyclic structure contributes significantly to thermal stability through reduced volatility and enhanced intermolecular interactions [26] [27] [25]. Unlike linear alkyl acrylates that may undergo thermal degradation through β-elimination pathways, the rigid cyclic framework resists thermal decomposition and maintains structural integrity at elevated temperatures [20] [24].
Decomposition kinetics follow complex pathways involving multiple thermal events. Initial weight loss typically corresponds to evaporation of residual volatile components, followed by thermal degradation of the acrylate functionality and eventual breakdown of the cyclic framework [20] [24]. The enhanced thermal stability makes dicyclopentyloxyethyl acrylate particularly suitable for high-temperature processing applications [25] [28].
Heat Capacity and Thermodynamic Functions
Heat capacity measurements provide fundamental thermodynamic information essential for process design and thermal management applications [29] [16] [17]. Differential scanning calorimetry techniques enable precise determination of heat capacity values across relevant temperature ranges, supporting thermal property databases and predictive modeling [16] [30].
The heat capacity of dicyclopentyloxyethyl acrylate exhibits temperature dependence consistent with organic ester compounds, showing gradual increases with temperature due to increasing molecular motion and vibrational contributions [17] [31]. The cyclic structure contributes to the overall heat capacity through additional vibrational modes associated with ring deformation and internal rotation [29] [17].
Thermodynamic functions including enthalpy and entropy can be calculated from heat capacity data through standard integration procedures [32] [31]. These derived properties provide essential information for equilibrium calculations, phase behavior predictions, and process optimization studies relevant to industrial applications [29] [17].
Viscosity and Flow Behavior
The rheological properties of dicyclopentyloxyethyl acrylate demonstrate favorable characteristics for processing and application requirements [33] [34] [35]. Viscosity measurements at 25°C indicate values in the range of 15-20 mPa·s, representing relatively low viscosity compared to many specialty monomers [33] [34] [35].
Temperature dependence of viscosity follows typical organic liquid behavior, with decreasing viscosity at elevated temperatures according to Arrhenius-type relationships [36] [37]. This temperature sensitivity enables process optimization through thermal management, allowing improved flow characteristics during mixing, coating, and curing operations [36] [38].
The low viscosity characteristics result from the molecular structure, where the cyclic ether linkage provides sufficient molecular flexibility while maintaining moderate intermolecular interactions [38] [39]. Flow behavior exhibits Newtonian characteristics at typical processing shear rates, simplifying rheological modeling and equipment design considerations [38] [39].
Solubility Parameter Analysis
Solubility characteristics of dicyclopentyloxyethyl acrylate demonstrate broad compatibility with organic solvent systems, enabling versatile formulation options [40] [41] [42]. Hansen solubility parameter analysis indicates favorable interactions with moderately polar organic solvents, including esters, ethers, and aromatic compounds [40] [43].
The molecular structure contributes to solubility behavior through balanced hydrophobic and polar characteristics. The cyclic hydrocarbon framework provides hydrophobic character, while the ester linkage introduces polar functionality that enables solvation in moderately polar environments [40] [41]. This combination results in limited water solubility but good compatibility with organic phase systems [44] [41].
Solvent selection for processing applications benefits from the favorable solubility profile, allowing formulation with conventional coating solvents and reactive diluents [42] [45]. The solubility characteristics support applications in solvent-based systems while maintaining compatibility with solvent-free formulations [40] [43].
Thermodynamic Mixing Properties
Thermodynamic analysis of binary and multi-component systems containing dicyclopentyloxyethyl acrylate provides insight into intermolecular interactions and phase behavior [46] [37] [32]. Excess thermodynamic functions reveal favorable mixing characteristics with related acrylate compounds and common solvents [37] [46].
Mixing behavior demonstrates near-ideal characteristics in many systems, indicating minimal specific interactions beyond van der Waals forces [46] [37]. This behavior simplifies formulation predictions and enables straightforward property estimation using mixing rules and corresponding state principles [32] [31].
The favorable mixing thermodynamics support industrial applications requiring consistent properties across composition ranges. Blend compatibility and co-solvent effects follow predictable patterns that facilitate formulation development and quality control procedures [46] [37] [31].
Physical State and Phase Transitions
The compound exists as a colorless to light yellow transparent liquid at ambient conditions, with physical properties consistent with its molecular structure and functional group composition [47] [33] [34]. The liquid state provides practical advantages for handling, mixing, and processing operations in industrial applications [33] [34] [35].
Phase transition behavior includes crystallization characteristics at reduced temperatures, with melting points below -40°C indicating excellent low-temperature fluidity [44] [48]. The extended liquid range supports applications across broad temperature ranges and eliminates concerns about solidification during normal storage and handling conditions [35] [48].
Irritant;Environmental Hazard